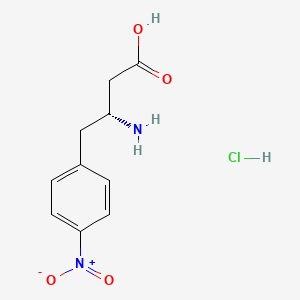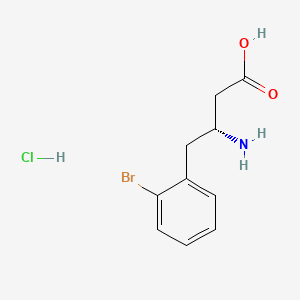
5-Bromo-6-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-6-(trifluoromethyl)pyridin-2-amine” is a chemical compound that is a key intermediate in the synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
Synthesis Analysis
The manufacturing process of this compound involves a scalable second-generation route that includes deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .Molecular Structure Analysis
The molecular formula of “this compound” is C6H4BrF3N2 . It is a densely functionalized heterocycle .Chemical Reactions Analysis
The compound is used as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . The synthesis involves a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Theoretical Studies
One study focused on the spectroscopic characterization of a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The research also employed density functional theory (DFT) to optimize the geometric structure and assess vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. This compound's interaction with pBR322 plasmid DNA and its antimicrobial activities were explored, showcasing its potential in biochemistry and pharmacology (Vural & Kara, 2017).
Novel Pyridine Derivatives Synthesis
Another significant application is in organic synthesis , particularly in creating novel pyridine derivatives via the Suzuki cross-coupling reaction. This method synthesized a series of pyridine derivatives, revealing potential applications as chiral dopants for liquid crystals and investigating their anti-thrombolytic, biofilm inhibition, and hemolytic activities, indicating their utility in developing new pharmaceuticals (Ahmad et al., 2017).
Anticancer Activity
Research into anticancer agents has also been a significant area of application. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for anticancer activity against several cancer cell lines. Some compounds exhibited promising bioactivity at micro molar concentration, highlighting the potential for developing new anticancer drugs (Chavva et al., 2013).
Catalysis and Ligand Development
In the field of catalysis , studies have shown the utility of related bromo- and trifluoromethyl-substituted pyridines in selective amination processes catalyzed by palladium complexes. This research emphasizes the compounds' roles in synthesizing amino-substituted pyridines, which are valuable intermediates in pharmaceutical chemistry (Ji, Li, & Bunnelle, 2003).
Material Science and Green Chemistry
Furthermore, the synthesis of highly functionalized pyrroles from the heterocyclization reaction of related compounds with amines was explored. This approach offers a simple, environmentally friendly method for synthesizing compounds with potential applications in material science (Aquino et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of bis(pyridin-2-yl)amine-based ligands, which have been shown to possess luminescent properties and cytotoxic activity .
Pharmacokinetics
The compound’s molecular weight (241009) and its chemical structure suggest that it may have good bioavailability .
Result of Action
Similar compounds with a -cf3 group have been shown to improve drug potency toward reverse transcriptase enzyme inhibition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-6-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDAEASRGBLZCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672025 |
Source


|
| Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882500-21-2 |
Source


|
| Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)









